MCHR1 Binding Affinity of ATC0065 Compared to ATC0175
In a direct head-to-head comparison, ATC0065 and ATC0175 were evaluated for their ability to displace [125I]MCH from human MCHR1 expressed in CHO cell membranes. ATC0065 exhibited an IC50 of 15.7 ± 1.95 nM, whereas ATC0175 demonstrated a higher affinity with an IC50 of 7.23 ± 0.59 nM [1]. This represents a 2.2-fold difference in binding potency between the two structurally related quinazoline-based MCHR1 antagonists.
| Evidence Dimension | MCHR1 binding affinity (IC50) |
|---|---|
| Target Compound Data | 15.7 ± 1.95 nM |
| Comparator Or Baseline | ATC0175: 7.23 ± 0.59 nM |
| Quantified Difference | 2.2-fold lower affinity for ATC0065 relative to ATC0175 |
| Conditions | Competitive radioligand binding assay using [125I]MCH on human MCHR1 expressed in CHO cell membranes |
Why This Matters
The differential binding affinity directly informs dosing requirements and target engagement expectations in MCHR1-mediated assays.
- [1] Chaki, S., Funakoshi, T., Hirota-Okuno, S., Nishiguchi, M., Shimazaki, T., Iijima, M., Grottick, A. J., Kanuma, K., Omodera, K., Sekiguchi, Y., Okuyama, S., Tran, T. A., Semple, G., & Thomsen, W. (2005). Anxiolytic- and antidepressant-like profile of ATC0065 and ATC0175: nonpeptidic and orally active melanin-concentrating hormone receptor 1 antagonists. Journal of Pharmacology and Experimental Therapeutics, 313(2), 831–839. View Source
